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molecular formula C8H9NO4 B8332641 1-(3-Nitrophenyl)-1,2-ethanediol CAS No. 101999-47-7

1-(3-Nitrophenyl)-1,2-ethanediol

Cat. No. B8332641
M. Wt: 183.16 g/mol
InChI Key: IYGXIMNQCSZWHE-UHFFFAOYSA-N
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Patent
US08207167B2

Procedure details

1-(3-Nitrophenyl)ethane-1,2-diol (10 g) was dissolved in MeOH (100 ml). 10% Pd/C (1.3 g) was added the mixture hydrogenated at 40 psi H2 for 1 hour. The reaction mass was filtered through hyflo and concentrated to give the crude title compound (10 g, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]([OH:13])[CH2:11][OH:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]([OH:13])[CH2:11][OH:12])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(CO)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered through hyflo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 119.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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